Protoporphyrinogen

Vue d'ensemble

Description

Protoporphyrinogen is a crucial intermediate in the biosynthesis of heme and chlorophyll. It is a colorless compound that, upon oxidation, forms protoporphyrin IX, a key precursor to hemoglobin in animals and chlorophyll in plants . This compound plays a vital role in various biological processes, including oxygen transport and photosynthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Protoporphyrinogen can be synthesized through several methods. One common approach involves the cyclization of acyclic precursors such as porphobilinogen to form a tetrapyrrole structure, which is then converted to this compound IX . This process typically requires specific catalysts and controlled reaction conditions to ensure the correct formation of the tetrapyrrole ring.

Industrial Production Methods: Industrial production of this compound often involves the use of genetically modified organisms, such as transgenic soybean, cotton, and maize, which are engineered to express this compound IX oxidase . This enzyme catalyzes the conversion of this compound IX to protoporphyrin IX, facilitating large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Protoporphyrinogen undergoes several types of chemical reactions, including:

Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of reduced porphyrin intermediates.

Substitution: this compound can also participate in substitution reactions, where functional groups on the tetrapyrrole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Molecular oxygen is a common reagent, and the reaction is often catalyzed by this compound oxidase.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Various nucleophiles can be employed to introduce new functional groups into the tetrapyrrole ring.

Major Products:

Protoporphyrin IX: The primary product of oxidation reactions.

Reduced Porphyrins: Products of reduction reactions.

Substituted Porphyrins: Products of substitution reactions.

Applications De Recherche Scientifique

Protoporphyrinogen has numerous applications in scientific research:

Mécanisme D'action

Protoporphyrinogen exerts its effects primarily through its conversion to protoporphyrin IX by the enzyme this compound oxidase . This enzyme-mediated oxidation involves the removal of hydrogen atoms from this compound IX, resulting in the formation of protoporphyrin IX. The molecular targets and pathways involved include the mitochondrial inner membrane, where the enzyme is located, and the heme biosynthetic pathway .

Comparaison Avec Des Composés Similaires

Uroporphyrinogen: Another intermediate in the heme biosynthesis pathway, which is converted to coproporphyrinogen before forming protoporphyrinogen IX.

Coproporphyrinogen: A direct precursor to this compound IX in the heme biosynthesis pathway.

Uniqueness: this compound is unique in its role as the immediate precursor to protoporphyrin IX, making it a critical compound in both heme and chlorophyll biosynthesis. Its specific oxidation by this compound oxidase distinguishes it from other porphyrinogens .

Activité Biologique

Protoporphyrinogen IX (Protogen IX) is a crucial intermediate in the biosynthesis of heme and chlorophyll, playing a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its enzymatic conversion, physiological implications, and potential applications in agriculture and medicine.

1. Enzymatic Conversion

This compound IX is primarily converted to protoporphyrin IX (Proto IX) by the enzyme this compound oxidase (Protox), which catalyzes the oxidation process. This reaction is vital for the synthesis of tetrapyrroles, including heme and chlorophyll, which are essential for respiration and photosynthesis respectively. The enzyme's activity is influenced by several factors, including genetic variations and environmental conditions.

Table 1: Enzymatic Activity of this compound Oxidase

| Substrate | Product | Enzyme Activity (EC Number) | Reference |

|---|---|---|---|

| This compound IX | Protoporphyrin IX | EC 1.3.3.4 | |

| Proto IX | Heme/Chlorophyll | EC 4.99.1.1 |

2. Physiological Implications

The accumulation of this compound can have significant physiological effects on organisms. For instance, in cyanobacteria, mutations in the slr1790 gene, which encodes Protox, lead to an accumulation of Proto IX, indicating a disruption in normal metabolic pathways. This can result in reduced growth rates under certain conditions, as demonstrated by experiments using herbicides that inhibit Protox activity .

3. Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Herbicide Development : Recent research has focused on developing herbicides that target this compound oxidase. For example, novel inhibitors have been synthesized that demonstrate effective inhibition of Protox, leading to increased levels of Proto IX and subsequent plant cell death under light conditions . These findings highlight the potential use of Protox inhibitors as herbicides in agriculture.

- Antimicrobial Activity : Protoporphyrin derivatives have shown promise in antimicrobial applications. Gallium protoporphyrins have been studied for their ability to inhibit biofilm formation in bacteria, suggesting a potential therapeutic use against infections caused by biofilm-forming pathogens . The exact mechanisms by which these compounds exert their effects are still being elucidated.

4. Research Findings

Research has demonstrated that the inhibition of this compound oxidase can lead to significant physiological changes:

- Inhibition Studies : Inhibition of Protox leads to an accumulation of Proto IX rather than Protogen IX due to its rapid oxidation under cellular conditions . This phenomenon has been observed across various species, indicating a conserved mechanism across different organisms.

- Genetic Studies : Genetic studies involving Arabidopsis thaliana mutants lacking functional Protox have shown that these plants exhibit stunted growth and abnormal pigmentation due to impaired heme and chlorophyll biosynthesis .

Propriétés

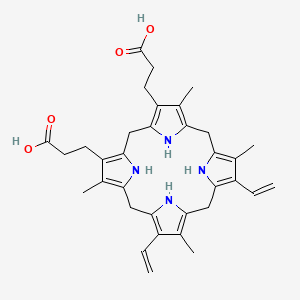

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSGPDMIQQYNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225068 | |

| Record name | Protoporphyrinogen IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Protoporphyrinogen IX | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7412-77-3 | |

| Record name | Protoporphyrinogen IX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7412-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protoporphyrinogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007412773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protoporphyrinogen IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protoporphyrinogen IX | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.